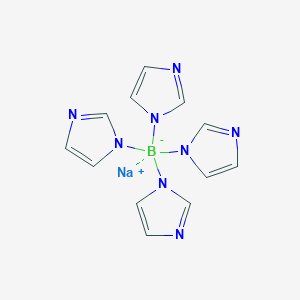

テトラキス(1-イミダゾリル)ホウ酸ナトリウム

説明

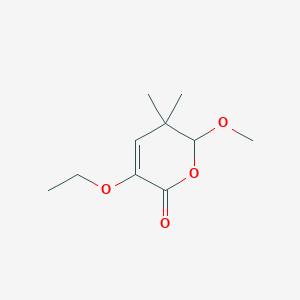

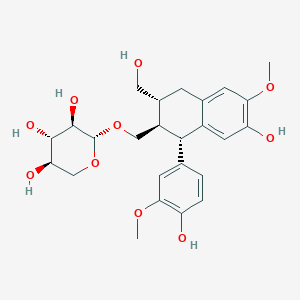

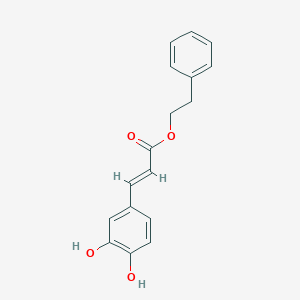

Coniferaldehyde, also known as 4-hydroxy-3-methoxycinnamaldehyde, is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCHO. It is a derivative of cinnamaldehyde, featuring 4-hydroxy and 3-methoxy substituents. This compound is a major precursor to lignin, a complex polymer found in the cell walls of plants .

科学的研究の応用

コニフェラルデヒドは、科学研究において幅広い用途があります。

化学: これは、様々なリグニン誘導体合成における前駆体として使用されます。

生物学: コニフェラルデヒドは、植物細胞壁の生合成とリグニンの研究に役割を果たします。

医学: 研究によると、コニフェラルデヒドは抗酸化および抗炎症作用を有することが示されており、治療用途の候補となっています.

作用機序

コニフェラルデヒドは、様々な分子経路を通じてその効果を発揮します。

抗酸化活性: これは、細胞の抗酸化防御機構を強化する Nrf2/HO-1 経路を活性化します。

抗炎症活性: コニフェラルデヒドは、PKCα/β II/Nrf-2/HO-1 依存性経路を阻害し、マクロファージ細胞における炎症を軽減します.

類似の化合物:

シンナムアルデヒド: コニフェラルデヒドの母体化合物で、4-ヒドロキシおよび3-メトキシ置換基がありません。

シナパルデヒド: コニフェラルデヒドに似ていますが、さらにメトキシ基が含まれています。

フェルアルデヒド: 他の置換基を持つシンナムアルデヒドの別の誘導体です。

独自性: コニフェラルデヒドは、特定の置換基(4-ヒドロキシおよび3-メトキシ基)のためにユニークです。これらは、異なる化学的性質と反応性を付与します。 リグニンの主要な前駆体としての役割も、他の類似の化合物とは異なります .

準備方法

Synthetic Routes and Reaction Conditions: Coniferaldehyde can be synthesized from coniferyl alcohol through oxidation. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Another method includes the use of manganese dioxide (MnO₂) in an organic solvent .

Industrial Production Methods: Industrial production of coniferaldehyde typically involves the extraction from lignin-rich plant materials. The process includes the isolation of lignin followed by its depolymerization to release coniferaldehyde. Advanced techniques such as thioacidolysis and pyrolysis-GC/MS are employed to quantify and analyze the coniferaldehyde residues .

Types of Reactions:

Oxidation: Coniferaldehyde can be oxidized to form ferulic acid using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to coniferyl alcohol using reducing agents such as sodium borohydride.

Substitution: Coniferaldehyde can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, methanol.

Major Products:

Oxidation: Ferulic acid.

Reduction: Coniferyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives.

類似化合物との比較

Cinnamaldehyde: The parent compound of coniferaldehyde, lacking the 4-hydroxy and 3-methoxy substituents.

Sinapaldehyde: Similar to coniferaldehyde but with additional methoxy groups.

Ferulaldehyde: Another derivative of cinnamaldehyde with different substituents.

Uniqueness: Coniferaldehyde is unique due to its specific substituents (4-hydroxy and 3-methoxy groups), which confer distinct chemical properties and reactivity. Its role as a major precursor to lignin also sets it apart from other similar compounds .

特性

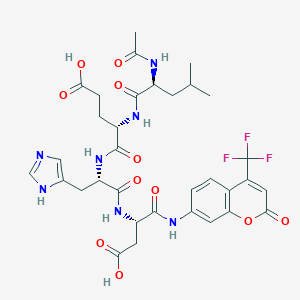

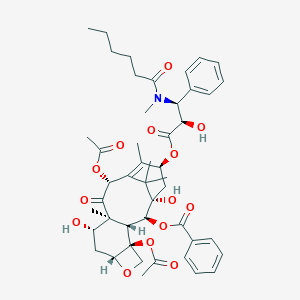

IUPAC Name |

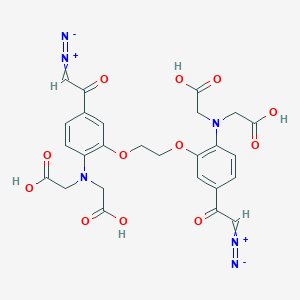

sodium;tetra(imidazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRFSDYWKKOQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BN8Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635570 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-65-6 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrakis(1-imidazolyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives affect their performance in PLEDs?

A1: Research indicates that increasing the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives significantly improves their effectiveness as electron injection layers in PLEDs []. This enhancement is primarily attributed to a reduction in the energy barrier for electron injection from the cathode into the emissive layer. Specifically, the longer alkyl chain in compounds like C(16)-BIm(4) facilitates better adhesion to the underlying polymer layer (MEH-PPV in this case) and promotes planarization of the layer adjacent to the electrodes []. This planarization improves electrical contact, leading to enhanced device performance.

Q2: What unique property of sodium tetrakis(1-imidazolyl)borate derivatives makes them suitable for electron injection layers in PLEDs?

A2: The zwitterionic nature of sodium tetrakis(1-imidazolyl)borate derivatives plays a crucial role in their suitability for electron injection applications []. When deposited between the emissive polymer layer and the metal cathode, these compounds spontaneously organize into a dipole layer at the interface []. This dipole layer effectively shifts the vacuum level, facilitating more efficient electron injection by reducing the work function difference between the cathode and the emissive layer. This results in improved electroluminescence efficiency of the PLED device.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)